2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H10ClIN2O and a molecular weight of 372.59 g/mol . This compound is characterized by the presence of a chloro group, an iodo group, and a methyl group attached to a phenyl ring, which is further connected to a nicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 4-iodo-2-methylaniline with 2-chloronicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
2-chloro-N-(4-methoxyphenyl)nicotinamide: This compound has a methoxy group instead of an iodo group, leading to different chemical and biological properties.
N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide: This compound has a hydroxybenzamide moiety instead of a nicotinamide moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H10ClIN2O |
---|---|
Molecular Weight |
372.59 g/mol |
IUPAC Name |
2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10ClIN2O/c1-8-7-9(15)4-5-11(8)17-13(18)10-3-2-6-16-12(10)14/h2-7H,1H3,(H,17,18) |
InChI Key |
DONXMIVCRVLHJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=C(N=CC=C2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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